Pentanenitrile, 2-methyl- (CAS 6339-13-5) is a branched-chain aliphatic nitrile, presenting as a colorless liquid at room temperature. Its core value proposition stems from the specific placement of a methyl group at the carbon adjacent to the nitrile functional group. This structural feature imparts distinct physical properties, such as a boiling point of approximately 147°C and a flash point of 46°C, which differentiate it from its linear isomer and other common nitriles. These characteristics are critical for its use as a moderately polar aprotic solvent, a reactive intermediate in organic synthesis, and a component in performance-critical formulations where precise thermal behavior and steric properties are required.
Substituting Pentanenitrile, 2-methyl- with its linear isomer (Pentanenitrile) or other nitrile homologs is often unviable due to significant differences in physical and chemical properties. The methyl group at the C-2 position introduces steric hindrance that directly influences reaction kinetics and selectivity when the compound is used as a synthetic precursor, a factor not present in linear nitriles like pentanenitrile or butyronitrile. This branching also modifies intermolecular forces, resulting in a different boiling point (147°C for 2-methylpentanenitrile vs. 141°C for pentanenitrile), which is a critical parameter for process control, solvent removal, and purification by distillation. In formulation-driven applications such as electrolytes, the specific molecular structure affects solvent polarity, viscosity, and electrochemical stability, making simple substitution unreliable for achieving consistent performance.
Pentanenitrile, 2-methyl- has a normal boiling point of 147.15°C, which is approximately 6°C higher than its linear isomer, pentanenitrile (valeronitrile), which boils at 141°C. This elevated boiling point provides a wider operational temperature window for chemical reactions where it is used as a solvent or reagent, allowing for higher reaction temperatures without requiring pressurized systems. It also facilitates easier separation from lower-boiling point materials during workup and purification.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 147.15°C |
| Comparator Or Baseline | Pentanenitrile (Valeronitrile): 141°C |
| Quantified Difference | ~6°C higher than linear isomer |
| Conditions | Atmospheric pressure (760 mmHg) |
This higher boiling point improves process control and safety margins in medium-temperature syntheses and simplifies purification protocols.
The methyl group at the C-2 position (α-carbon) of 2-methylpentanenitrile introduces significant steric hindrance around the nitrile functional group. This steric bulk can be leveraged to control reaction pathways, for example, by modulating the rate of nucleophilic attack or Favorskii rearrangement compared to less hindered linear nitriles. In syntheses where selectivity is paramount, such as the preparation of specific ketamine derivatives or other complex amines, this structural feature allows for reaction outcomes that are difficult to achieve with linear analogs like pentanenitrile, which lack α-substitution.
| Evidence Dimension | Structural Steric Hindrance |
| Target Compound Data | Presence of a methyl group on the carbon alpha to the nitrile group. |
| Comparator Or Baseline | Pentanenitrile (Valeronitrile): Unsubstituted linear alkyl chain (no α-branching). |
| Quantified Difference | Qualitatively higher steric bulk at the reactive center. |
| Conditions | General organic synthesis reactions, including nucleophilic substitution and rearrangements. |
This inherent steric hindrance enables its use as a specialized precursor where reaction selectivity and control are more critical than raw material cost.
Aliphatic nitriles are a class of solvents and additives investigated for high-voltage battery electrolytes due to their high polarity and remarkable oxidation resistance. Research indicates that the molecular structure of the nitrile impacts performance. While direct comparative data for 2-methylpentanenitrile is limited, the general principle is that the nitrile group participates in forming a stable cathode electrolyte interphase (CEI) at high voltages. The branched alkyl structure of 2-methylpentanenitrile, compared to simple linear nitriles like acetonitrile or pentanenitrile, is expected to influence solvation structure and viscosity, which are key parameters in optimizing electrolytes for wide temperature ranges and high-voltage applications.
| Evidence Dimension | Electrochemical Stability Mechanism |
| Target Compound Data | Belongs to the class of aliphatic nitriles known to enhance oxidative stability in electrolytes. |
| Comparator Or Baseline | Standard carbonate-based electrolytes (e.g., EC/DMC). |
| Quantified Difference | Nitrile-containing electrolytes generally offer superior high-voltage tolerance compared to conventional carbonate systems. |
| Conditions | High-voltage (>4.5 V vs Li/Li+) lithium-ion battery operation. |
For researchers developing next-generation electrolytes, 2-methylpentanenitrile offers a structural variant to fine-tune viscosity, solvation, and interfacial stability compared to more common linear nitriles.
For syntheses requiring temperatures between 100°C and 145°C, the higher boiling point of 2-methylpentanenitrile provides a distinct advantage over more volatile nitriles like pentanenitrile, enabling better process control and minimizing solvent loss without specialized equipment.
When the goal is to synthesize molecules where reactivity at the α-position must be controlled, the steric hindrance from the 2-methyl group makes this compound a preferred starting material over its linear counterparts to achieve higher selectivity.
In the development of novel, high-performance electrolytes for lithium-ion batteries, 2-methylpentanenitrile serves as a valuable candidate for co-solvent or additive to systematically study the impact of alkyl chain branching on properties like viscosity, ionic conductivity, and oxidative stability.